molecular formula C11H10ClFO B1324736 4-Chloro-3-fluorophenyl cyclobutyl ketone CAS No. 898790-85-7

4-Chloro-3-fluorophenyl cyclobutyl ketone

Cat. No. B1324736
M. Wt: 212.65 g/mol
InChI Key: GQDYJGLXNGENQP-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorophenyl cyclobutyl ketone (4C3FCBK) is a cyclic ketone that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. 4C3FCBK has been found to possess a range of unique properties that make it attractive for use in research and development projects.

Scientific Research Applications

Applications in Heck Reactions

4-Chloro-3-fluorophenyl cyclobutyl ketone shows promise in Heck reactions, a type of chemical reaction used for coupling aryl halides with alkenes to produce substituted alkenes. This reaction is facilitated by palladium(II) acetate, providing a method for creating Z-3-fluorobenzalacetones, which are valuable in various chemical syntheses (Patrick, Agboka, & Gorrell, 2008).

Formation of Novel Fluorinated Aromatic Ketones

Research has delved into the synthesis of novel aromatic ketones containing fluoride, like 2,4-di(4-fluorophenyl) acetophenone. These ketones are synthesized from precursors like 4-fluorophenol and have their structures confirmed through various spectroscopic methods. This advancement opens avenues for exploring the properties and applications of these uniquely structured ketones in different scientific domains (Zhai Zhi-we, 2013).

Exploring Keto−Enol Systems in Cyclobutane Derivatives

The compound has been used in studying keto−enol systems, specifically in cyclobutane derivatives. These studies reveal the equilibrium between ketone and enol forms and shed light on the influence of solvents and structural changes on this equilibrium. This research is pivotal for understanding the chemical behavior and stability of such compounds in different environments (Lindner, Correa, Gino, & Lemal, 1996).

Synthesis of Cytotoxic Agents

The ketone has been utilized in the synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, potential cytotoxic agents. Through the Mannich reaction, these compounds are synthesized and assessed for their yields, showcasing the compound's role in creating bioactive molecules with potential therapeutic applications (Mete, Gul, & Kazaz, 2007).

In Polymeric Supports for Organic Bases

This compound is also seen in the creation of polystyrene-supported organic bases, which have been evaluated for their catalytic properties. The study reveals the potential of such systems in facilitating various chemical reactions, highlighting the compound's role in enhancing catalytic efficiency and environmental friendliness (Alonzi et al., 2014).

properties

IUPAC Name

(4-chloro-3-fluorophenyl)-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO/c12-9-5-4-8(6-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDYJGLXNGENQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642535
Record name (4-Chloro-3-fluorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluorophenyl cyclobutyl ketone

CAS RN

898790-85-7
Record name (4-Chloro-3-fluorophenyl)cyclobutylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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